molecular formula C14H20N2O3S B5710571 N-(3,5-dimethoxyphenyl)-4-hydroxy-1-piperidinecarbothioamide

N-(3,5-dimethoxyphenyl)-4-hydroxy-1-piperidinecarbothioamide

Cat. No. B5710571
M. Wt: 296.39 g/mol
InChI Key: LAPFYCLYKSBXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-4-hydroxy-1-piperidinecarbothioamide, also known as AL-34662, is a chemical compound that has been of interest to the scientific community due to its potential applications in research. This compound has been synthesized and studied for its various biochemical and physiological effects, as well as its mechanism of action. In

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-hydroxy-1-piperidinecarbothioamide is not fully understood. However, it has been shown to act as a selective inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme that breaks down dopamine and other neurotransmitters. By inhibiting MAO-B, N-(3,5-dimethoxyphenyl)-4-hydroxy-1-piperidinecarbothioamide increases the levels of these neurotransmitters in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-4-hydroxy-1-piperidinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which can have an effect on mood and behavior. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,5-dimethoxyphenyl)-4-hydroxy-1-piperidinecarbothioamide in lab experiments is its selectivity for MAO-B. This makes it a useful tool for studying the dopamine and serotonin systems in the brain. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(3,5-dimethoxyphenyl)-4-hydroxy-1-piperidinecarbothioamide. One potential direction is the study of its effects on neurodegenerative disorders such as Parkinson's disease. Another potential direction is the study of its effects on mood and behavior, particularly in the treatment of depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
N-(3,5-dimethoxyphenyl)-4-hydroxy-1-piperidinecarbothioamide is a chemical compound that has been of interest to the scientific community due to its potential applications in research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of N-(3,5-dimethoxyphenyl)-4-hydroxy-1-piperidinecarbothioamide involves several steps. The first step is the protection of the amine group of piperidine with a Boc (tert-butyloxycarbonyl) group. The second step involves the reaction of the protected piperidine with 3,5-dimethoxybenzaldehyde to form the corresponding imine. The third step involves the reduction of the imine with sodium borohydride to form the amine. The fourth step involves the reaction of the amine with carbon disulfide to form the corresponding dithiocarbamate. The fifth and final step involves the deprotection of the Boc group to form N-(3,5-dimethoxyphenyl)-4-hydroxy-1-piperidinecarbothioamide.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-4-hydroxy-1-piperidinecarbothioamide has been used in scientific research for its potential applications in various fields. One of the main applications of this compound is in the study of the central nervous system. It has been shown to have an effect on the dopamine and serotonin systems, which are important neurotransmitters in the brain. This makes it a potential candidate for the study of neurological disorders such as Parkinson's disease and depression.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-18-12-7-10(8-13(9-12)19-2)15-14(20)16-5-3-11(17)4-6-16/h7-9,11,17H,3-6H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPFYCLYKSBXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)N2CCC(CC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.